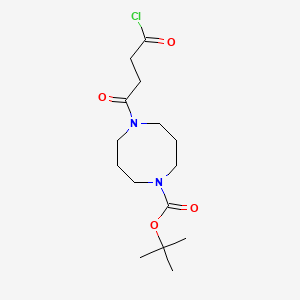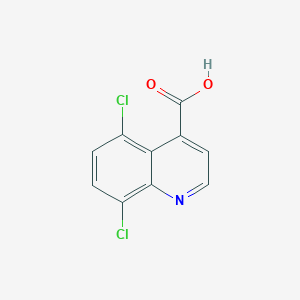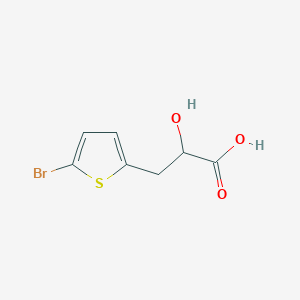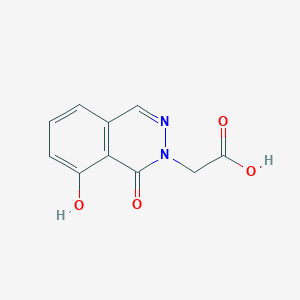
3-Isobutylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylpropyl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine carboxylic acids. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes a pyrrolidine ring substituted with a 2-methylpropyl group and a carboxylic acid group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-(2-methylpropyl)pyrrolidine-3-carboxylic acid can be achieved through several routes. One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-methylpropyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, pyrrolidine derivatives are known for their potential as therapeutic agents due to their ability to interact with various biological targets . The compound’s unique structure allows it to be used in the design of novel drugs with improved efficacy and selectivity. Additionally, it is used in the synthesis of complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of 3-(2-methylpropyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can engage in various binding interactions with proteins, enzymes, and receptors, influencing their activity . The stereochemistry of the molecule plays a crucial role in its biological activity, as different stereoisomers can exhibit distinct binding modes and effects.
Comparison with Similar Compounds
3-(2-methylpropyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique substitution pattern of 3-(2-methylpropyl)pyrrolidine-3-carboxylic acid gives it distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds include pyrrolizines and prolinol, which also exhibit significant biological activities and are used in drug discovery .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(2-methylpropyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-7(2)5-9(8(11)12)3-4-10-6-9/h7,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
UMHSWFQVKDRCJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCNC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide](/img/structure/B15257083.png)


![N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B15257115.png)
![2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione](/img/structure/B15257119.png)



![1-Cyclobutyl-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B15257140.png)
![Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B15257145.png)


![5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B15257176.png)
